4,5-Diiodobenzene-1,2-diol
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Overview
Description
4,5-Diiodobenzene-1,2-diol is an organic compound characterized by the presence of two iodine atoms and two hydroxyl groups attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4,5-Diiodobenzene-1,2-diol typically involves the iodination of catechol (benzene-1,2-diol). One common method includes the use of iodine and an oxidizing agent such as potassium iodate in an acidic medium. The reaction proceeds as follows: [ \text{C}_6\text{H}_4(\text{OH})_2 + 2\text{I}_2 + \text{KIO}_3 \rightarrow \text{C}_6\text{H}_2(\text{I})_2(\text{OH})_2 + \text{KI} + \text{H}_2\text{O} ]
Industrial Production Methods: Industrial production of this compound may involve similar iodination processes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography are common in industrial settings.
Types of Reactions:
Substitution Reactions: this compound can undergo nucleophilic substitution reactions where the iodine atoms are replaced by other nucleophiles.
Oxidation Reactions: The hydroxyl groups can be oxidized to form quinones.
Coupling Reactions: The compound can participate in Sonogashira coupling reactions to form tetraalkynylarenes.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium azide or potassium thiocyanate in polar solvents.
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Sonogashira Coupling: Palladium catalysts and copper co-catalysts in the presence of terminal alkynes.
Major Products:
Substitution Products: Various substituted benzene derivatives.
Oxidation Products: Quinones.
Coupling Products: Tetraalkynylarenes.
Scientific Research Applications
4,5-Diiodobenzene-1,2-diol has diverse applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and materials.
Biology: Investigated for its potential interactions with biological molecules and enzymes.
Medicine: Explored for its potential use in drug development and as a building block for pharmaceuticals.
Mechanism of Action
The mechanism of action of 4,5-Diiodobenzene-1,2-diol in chemical reactions involves the activation of the benzene ring by the electron-withdrawing iodine atoms, making it more susceptible to nucleophilic attack. The hydroxyl groups can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and interactions with other molecules.
Comparison with Similar Compounds
2,5-Diiodobenzene-1,4-diol: Similar structure but different positions of iodine and hydroxyl groups.
1,4-Diiodobenzene: Lacks hydroxyl groups, used in different types of reactions.
1,2-Diiodobenzene: Similar iodine substitution but lacks hydroxyl groups.
Properties
IUPAC Name |
4,5-diiodobenzene-1,2-diol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4I2O2/c7-3-1-5(9)6(10)2-4(3)8/h1-2,9-10H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WYMUNTAGOVQDDU-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CC(=C1I)I)O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4I2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60702250 |
Source
|
Record name | 4,5-Diiodobenzene-1,2-diol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60702250 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
361.90 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
171292-90-3 |
Source
|
Record name | 4,5-Diiodobenzene-1,2-diol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60702250 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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